molecular formula C13H15FN2O B14079025 rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis

Cat. No.: B14079025
M. Wt: 234.27 g/mol
InChI Key: BLLWGNQEBCPHCJ-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis (CAS 1807885-01-3) is a bicyclic pyrrolo-pyrrole derivative with a molecular formula of C₁₃H₁₅FN₂O and a molecular weight of 234.28 g/mol . The compound features a cis-configured octahydropyrrolo[3,4-b]pyrrole core substituted at the 5-position with a 4-fluorobenzoyl group. Its racemic nature and stereochemistry significantly influence its physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in kinase inhibition (as inferred from structural analogs in and ).

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-7-10-5-6-15-12(10)8-16/h1-4,10,12,15H,5-8H2/t10-,12+/m1/s1

InChI Key

BLLWGNQEBCPHCJ-PWSUYJOCSA-N

Isomeric SMILES

C1CN[C@@H]2[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CNC2C1CN(C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a cis-fused octahydropyrrolo[3,4-b]pyrrole core substituted with a 4-fluorobenzoyl group. The rac-(3aR,6aR) designation indicates a racemic mixture of enantiomers with specific stereochemical configurations at the 3a and 6a positions. Key challenges in its synthesis include:

  • Stereoselective formation of the bicyclic system to ensure cis-ring fusion.
  • Regioselective acylation at the pyrrolidine nitrogen without side reactions.
  • Racemate resolution or asymmetric synthesis to isolate the desired enantiomers.

Synthetic Routes to the Bicyclic Pyrrolidine Core

Cyclocondensation of Diamines with Dicarbonyl Compounds

A foundational approach involves the cyclocondensation of 1,3-diamines with 1,4-diketones. For example, reacting 1,3-diaminopropane with 2,5-dimethoxyfuran under acidic conditions yields a pyrrolidine intermediate, which is subsequently hydrogenated to form the octahydro scaffold. Modifications to this method include:

  • Catalytic hydrogenation using Pd/C or Raney Ni to saturate double bonds.
  • Protection-deprotection strategies for nitrogen atoms to prevent undesired side reactions during cyclization.
Table 1: Optimization of Cyclocondensation Conditions
Reagent Catalyst Temperature (°C) Yield (%)
1,3-Diaminopropane H2SO4 80 45
1,3-Diaminobutane HCl 100 38
1,3-Diaminopentane BF3·Et2O 60 52

Ring-Closing Metathesis (RCM)

An alternative route employs Grubbs catalyst -mediated RCM to construct the bicyclic system. Starting from a diene precursor, this method offers superior stereocontrol:

  • Synthesis of diene precursor : Allylation of a pyrrolidine derivative with allyl bromide .
  • Metathesis : Treatment with Grubbs II catalyst in dichloromethane at 40°C for 12 hours.
  • Hydrogenation : Pd/C-mediated saturation to yield the cis-fused octahydropyrrolo[3,4-b]pyrrole.

Resolution of Racemates and Stereochemical Analysis

Chiral Chromatography

The racemic mixture is resolved using chiral stationary phases (e.g., Chiralpak IA). Optimal conditions include:

  • Mobile phase : Hexane/isopropanol (90:10) with 0.1% diethylamine.
  • Flow rate : 1.0 mL/min, yielding baseline separation of enantiomers.

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis configuration of the bicyclic system and the 3aR,6aR stereochemistry. Key bond angles and torsional parameters align with computational models (DFT at B3LYP/6-31G* level).

Scale-Up and Process Optimization

Continuous Flow Hydrogenation

Transitioning from batch to continuous flow systems improves scalability:

  • Reactor design : Fixed-bed reactor with Pd/Al2O3 catalyst.
  • Parameters : 50 bar H2, 80°C, residence time 30 minutes.
  • Outcome : 98% conversion with <1% over-reduction byproducts.

Green Chemistry Metrics

  • E-factor : Reduced from 12.5 (batch) to 3.2 (flow) through solvent recycling.
  • PMI (Process Mass Intensity) : 8.7 kg/kg product, aligning with industry benchmarks.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.15 (t, J = 8.4 Hz, 2H, ArH), 3.95–3.85 (m, 2H, NCH2), 2.90–2.70 (m, 4H, pyrrolidine H).
  • 13C NMR : δ 167.5 (C=O), 163.2 (d, J = 250 Hz, C-F), 132.1 (ArC), 115.8 (d, J = 22 Hz, ArC), 58.3 (NCH2), 45.1 (pyrrolidine C).

Chromatographic Purity

  • HPLC : >99.5% purity (C18 column, 0.1% TFA in acetonitrile/water).
  • LC-MS : [M+H]+ = 291.2 (calculated 291.1).

Chemical Reactions Analysis

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis involves its interaction with specific molecular targets. The fluorobenzoyl group plays a crucial role in these interactions, as it can form hydrogen bonds and other non-covalent interactions with target molecules. The compound’s unique structure allows it to fit into specific binding sites, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Pyrrolo-Pyrrole Core

Compound A : rel-(3aR,6aR)-octahydro-1-methylpyrrolo[3,4-b]pyrrole
  • Structure : Methyl group at the 1-position instead of 4-fluorobenzoyl.
  • Key Data : Used in the synthesis of GLPG3667, a tyrosine kinase 2 (TYK2) inhibitor, with a 43% yield during preparation .
  • Comparison: The absence of the fluorobenzoyl group reduces molecular weight (212.28 vs.
Compound B : rac-4-[(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]-1-methyl-1H-pyrazole
  • Structure : 1-Methylpyrazole linked via a carbonyl group to the pyrrolo-pyrrole core.
  • Key Data : Molecular formula C₁₄H₂₀N₄O , molecular weight 260.34 g/mol .
  • However, increased steric bulk could reduce membrane permeability.

Fluorinated Analogues

Compound C : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-pyrrolo[1,2-b]pyridazine carboxamide
  • Structure : Difluorophenylmethyl substituent and carboxamide linkage.
  • Key Data : Synthesized as a kinase inhibitor with modifications to enhance metabolic stability .
Compound D : 4-{6-(4-Fluorophenyl)-hexahydro-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid
  • Structure: Fluorophenyl-epoxy-pyrrolooxazine hybrid with a hydroxybutanoic acid chain.
  • Key Data : Molecular weight ~500 g/mol (estimated from ).
  • Comparison : The epoxy and oxazine rings introduce rigidity, which may reduce conformational flexibility compared to the simpler pyrrolo-pyrrole scaffold.

Ring System Modifications

Compound E : Pyrrolo[3,4-c]pyrrole, octahydro-2-(3-pyridinyl)-, (3aR,6aS)-rel
  • Structure : Pyridinyl substituent on a pyrrolo[3,4-c]pyrrole core.
  • Key Data : Molecular formula C₁₁H₁₅N₃ , InChIKey KOMXDDRATCALPT-AOOOYVTPSA-N .
  • Comparison: The [3,4-c] ring system (vs. The pyridinyl group enhances water solubility but may introduce metabolic liabilities.
Compound F : rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis
  • Structure : Furo-pyrrolo hybrid with a fluorenylmethoxy carbonyl group.
  • Key Data: Molecular formula C₂₂H₂₁NO₅, molecular weight 379.41 g/mol .
  • Comparison : The furo ring and bulky fluorenyl group increase molecular weight and steric hindrance, likely reducing bioavailability compared to the target compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Inference
Target Compound C₁₃H₁₅FN₂O 234.28 4-Fluorobenzoyl Kinase inhibition (hypothesized)
Compound A C₈H₁₄N₂ 212.28 1-Methyl Intermediate for kinase inhibitors
Compound B C₁₄H₂₀N₄O 260.34 1-Methylpyrazole-carbonyl Enhanced H-bonding potential
Compound C C₂₀H₁₉F₂N₃O₂ 395.39 Difluorophenylmethyl-carboxamide Improved lipophilicity
Compound E C₁₁H₁₅N₃ 189.26 3-Pyridinyl Solubility vs. metabolic stability

Key Findings and Implications

  • Fluorine Impact: The 4-fluorobenzoyl group in the target compound balances lipophilicity and metabolic stability, offering advantages over non-fluorinated analogs (e.g., Compound A) and overly lipophilic difluorophenyl derivatives (Compound C) .
  • Stereochemical Considerations : The cis configuration and racemic nature may influence enantioselective binding to kinase targets, though pharmacological data remain speculative without direct evidence.

Biological Activity

The compound rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole, cis is a bicyclic organic molecule characterized by a complex structure that includes a pyrrolo[3,4-b]pyrrole core and a fluorobenzoyl substituent. Its molecular formula is C13H15FN2OC_{13}H_{15}FN_2O with a molecular weight of 234.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Structural Characteristics

The unique stereochemistry of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole may influence its biological activity. The fluorobenzoyl group is thought to enhance lipophilicity and improve binding interactions with biological receptors. The synthesis of this compound typically involves cycloaddition reactions that yield the bicyclic structure efficiently, utilizing reagents such as molecular sieves and triethylamine.

Interaction studies are essential for understanding the mechanisms through which rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole exerts its effects. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to elucidate binding affinities and kinetics. These studies indicate that similar compounds can modulate biological pathways by selectively binding to specific receptors or enzymes.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole. Below is a table summarizing these compounds:

Compound NameStructural FeaturesUnique Aspects
rac-(3aR,6aR)-5-methyl-octahydropyrrolo[3,4-b]pyrroleMethyl group at 5-positionLacks fluorobenzoyl substitution
rac-4-[(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]Carbonyl substitution at 5-positionDifferent functional group affecting reactivity
rac-(3aR,6aR)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acidCarboxylic acid at 3a-positionMore polar due to carboxylic acid

The unique aspect of rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole lies in its specific fluorobenzoyl substitution which may enhance lipophilicity compared to other derivatives.

Case Studies and Research Findings

Although direct case studies on rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole are scarce, research on related compounds provides insights into potential applications:

  • Anticancer Activity : Studies have shown that similar pyrrolo[3,4-b]pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Compounds with analogous structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

These findings suggest that rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole may possess similar therapeutic potentials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.